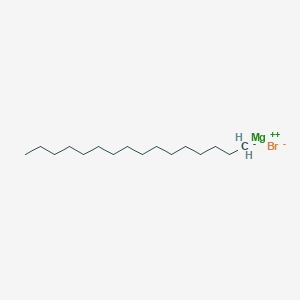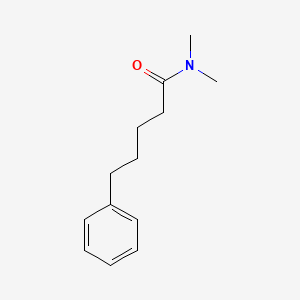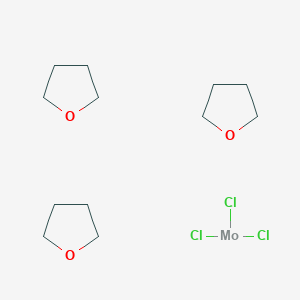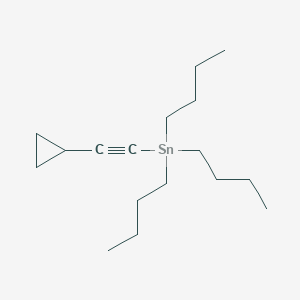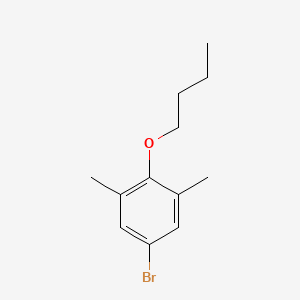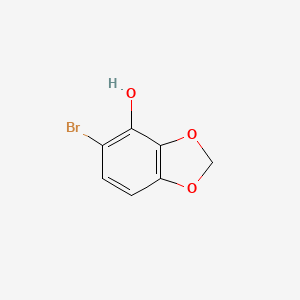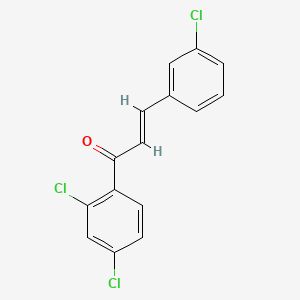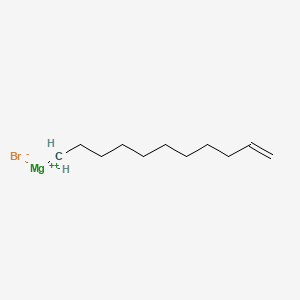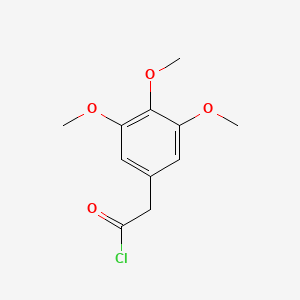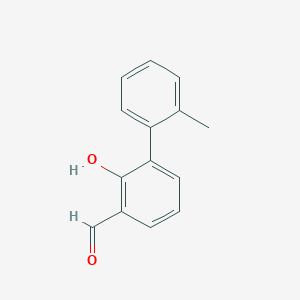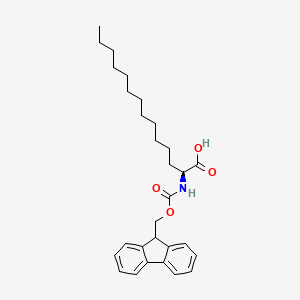
(2S)-2-(Fmoc-amino)tetradecanoic acid
Vue d'ensemble
Description
(2S)-2-(Fmoc-amino)tetradecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of a tetradecanoic acid molecule. This compound is commonly used in peptide synthesis due to the stability and ease of removal of the Fmoc group under mild conditions. The Fmoc group helps in protecting the amino group during the synthesis process, preventing unwanted side reactions.
Mécanisme D'action
Target of Action
Fmoc-modified amino acids and short peptides are known for their eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Mode of Action
The mode of action of Fmoc-L-2Ated-OH is primarily through its interaction with other molecules via self-assembly. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to the formation of larger structures .
Biochemical Pathways
The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may influence various biochemical pathways by interacting with other molecules and forming larger structures .
Pharmacokinetics
The fmoc group’s hydrophobicity and aromaticity may influence these properties by affecting the compound’s solubility and interactions with other molecules .
Result of Action
The molecular and cellular effects of Fmoc-L-2Ated-OH’s action are primarily related to its ability to self-assemble and form larger structures. These structures can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .
Action Environment
The action of Fmoc-L-2Ated-OH can be influenced by various environmental factors. For instance, the presence of water can affect the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Furthermore, the reaction proved to be chemoselective in the presence of ambident nucleophiles .
Analyse Biochimique
Biochemical Properties
Fmoc-L-2Ated-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The interactions between Fmoc-L-2Ated-OH and these biomolecules are primarily based on covalent bonding and hydrophobic interactions, which stabilize the peptide structure and ensure accurate synthesis.
Cellular Effects
Fmoc-L-2Ated-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of the Fmoc group can affect the localization and function of peptides within cells. For instance, Fmoc-modified peptides have been shown to self-assemble into nanostructures that can interact with cellular membranes and influence membrane dynamics . Additionally, Fmoc-L-2Ated-OH can modulate gene expression by affecting the stability and translation of mRNA molecules. These effects are mediated through interactions with ribosomal proteins and other components of the translation machinery.
Molecular Mechanism
The molecular mechanism of action of Fmoc-L-2Ated-OH involves several key steps. Initially, the Fmoc group is introduced to the amino group of the peptide through a reaction with Fmoc-Cl or Fmoc-OSu . This modification protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection step is crucial for the continuation of peptide chain elongation. Additionally, the Fmoc group can influence the folding and stability of the peptide by promoting hydrophobic interactions and π-π stacking between aromatic residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-2Ated-OH can change over time due to its stability and degradation properties. The Fmoc group is stable under acidic conditions but can be rapidly removed by bases such as piperidine . This stability allows for precise control over the timing of deprotection during peptide synthesis. Long-term studies have shown that Fmoc-L-2Ated-OH can maintain its protective function over extended periods, ensuring the integrity of the peptide synthesis process . Degradation of the Fmoc group can occur under prolonged exposure to basic conditions, leading to potential side reactions and reduced efficiency of peptide synthesis.
Dosage Effects in Animal Models
The effects of Fmoc-L-2Ated-OH in animal models vary with different dosages. At low doses, Fmoc-L-2Ated-OH is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic effects can be observed, including disruptions in cellular metabolism and adverse effects on organ function. These toxic effects are likely due to the accumulation of the Fmoc group and its byproducts within tissues, leading to cellular stress and damage . It is important to carefully control the dosage of Fmoc-L-2Ated-OH in experimental settings to avoid these adverse effects.
Metabolic Pathways
Fmoc-L-2Ated-OH is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The Fmoc group is introduced to the amino group of the peptide through a reaction with Fmoc-Cl or Fmoc-OSu . During peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, ensuring accurate peptide assembly. The removal of the Fmoc group is facilitated by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This deprotection step is crucial for the continuation of peptide chain elongation. Additionally, Fmoc-L-2Ated-OH can influence metabolic flux by modulating the activity of enzymes involved in peptide synthesis and degradation .
Transport and Distribution
The transport and distribution of Fmoc-L-2Ated-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. The Fmoc group can facilitate the uptake of peptides into cells by promoting hydrophobic interactions with cellular membranes . Once inside the cell, Fmoc-L-2Ated-OH can be distributed to various subcellular compartments, including the cytoplasm and endoplasmic reticulum . The localization of Fmoc-L-2Ated-OH within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of Fmoc-L-2Ated-OH is primarily determined by its interactions with targeting signals and post-translational modifications. The Fmoc group can direct the peptide to specific compartments within the cell, such as the endoplasmic reticulum or Golgi apparatus . These targeting signals are often encoded within the peptide sequence and recognized by cellular machinery responsible for protein sorting and trafficking. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the localization and function of Fmoc-L-2Ated-OH within the cell . The precise localization of Fmoc-L-2Ated-OH is crucial for its activity and function in biochemical reactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Fmoc-amino)tetradecanoic acid typically involves the protection of the amino group of tetradecanoic acid with the Fmoc group. This can be achieved through the reaction of tetradecanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Fmoc-amino)tetradecanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form amide bonds.
Substitution Reactions: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).
Substitution: Alcohols or amines in the presence of catalysts like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Deprotection: Free amino-tetradecanoic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Esters or amides of tetradecanoic acid.
Applications De Recherche Scientifique
(2S)-2-(Fmoc-amino)tetradecanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(Boc-amino)tetradecanoic acid: Uses a t-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(Cbz-amino)tetradecanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(2S)-2-(Fmoc-amino)tetradecanoic acid is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent degradation of the peptide.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



